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Compound of Interest

Compound Name: Zaladenant

Cat. No.: B15572409

This technical support center provides detailed information for researchers, scientists, and drug
development professionals regarding the discontinuation of the Tozadenant (also known as
Zaladenant or SYN115) clinical trial for Parkinson's disease.

Frequently Asked Questions (FAQS)
Q1: What was the primary reason for the discontinuation
of the Tozadenant clinical trial?

The clinical development program for Tozadenant was discontinued in November 2017 due to
severe safety concerns.[1][2][3] The decision, made by Acorda Therapeutics, was based on the
emergence of new, serious adverse events in the Phase 3 program.[2][4] Specifically, cases of
agranulocytosis, a life-threatening condition characterized by a severe drop in infection-fighting
white blood cells (granulocytes), were identified.[1][3][5] These events were associated with
sepsis and, tragically, resulted in fatalities.[1][5][6]

Initially, the company responded to the adverse events by pausing new enrollment and
increasing the frequency of blood cell count monitoring for trial participants from monthly to
weekly.[3][5] However, after further analysis and discussion with the independent Data Safety
Monitoring Board (DSMB) and the U.S. Food and Drug Administration (FDA), Acorda
concluded that even weekly screening could not sufficiently ensure patient safety, leading to
the complete termination of the program.[2][4][5]
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Q2: What were the key adverse events and their
frequencies that led to the trial's termination?

Across the Tozadenant clinical program (including Phase 2b and Phase 3 studies), a total of
seven cases of sepsis were reported, all occurring in patients receiving Tozadenant.[6][7][8] Of
these seven cases, five were fatal.[1][6][7] The underlying cause for a number of these sepsis
cases was identified as agranulocytosis.[6][7][8]

The table below summarizes the critical safety data from the combined studies leading to the
discontinuation.

Tozadenant Group Placebo Group (approx.
Adverse Event ] ]
(approx. 890 patients) 234 patients)
Sepsis Cases 7 0
Fatalities from Sepsis 5 0
Sepsis associated with 4 0
Agranulocytosis
Sepsis with no WBC count ) 0
available
Sepsis with high WBC count 1 0

Data sourced from Acorda
Therapeutics announcements
in November 2017.[6][7][8]

Q3: Which specific clinical trial was central to this
discontinuation and what was its design?

The pivotal study that was discontinued was the Phase 3 TOZ-PD trial, officially titled "A Safety
and Efficacy Study of Tozadenant to Treat End of Dose Wearing Off in Parkinson's Patients"
(ClinicalTrials.gov Identifier: NCT02453386).[8][9] This was a multicenter, randomized, double-
blind, placebo-controlled study intended to assess Tozadenant as an adjunctive treatment to
levodopa for reducing "OFF" time in patients with Parkinson's disease.[5][6][10]
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Parameter Description
Study Name TOZ-PD (CL-05)
NCT Identifier NCT02453386[8]
Phase Phase 3[5][9]

] Randomized, double-blind, placebo-controlled,
Study Design
parallel-group[9]

To evaluate the efficacy and safety of
Primary Objective Tozadenant in reducing the average daily "OFF"

time compared to placebo.

Levodopa-treated Parkinson's disease patients
Patient Population experiencing motor fluctuations (at least 2.5
hours of "OFF" time per day).[11]

- Tozadenant 60 mg (twice daily)- Tozadenant
120 mg (twice daily)- Placebo (twice daily)[8][9]

Treatment Arms

Treatment Duration 24 weeks (double-blind period)[9]

Experimental Protocols and Methodologies
Understanding the TOZ-PD (NCT02453386) Protocol

For researchers designing similar trials, understanding the methodology of the TOZ-PD study is
crucial.

« Inclusion Criteria: Patients diagnosed with idiopathic Parkinson's disease, treated with a
stable dose of levodopa, and experiencing predictable "end-of-dose" wearing-off periods
totaling at least 2.5 hours per day.

e Primary Endpoint: The primary outcome measure was the change from baseline in the hours
per day spent in the "OFF" state, as recorded by patients in daily diaries.[11]

o Safety Monitoring: The original protocol included periodic blood cell count monitoring. This
was initially set for a two-week assessment, followed by monthly evaluations, and later every
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three months.[4] In response to the initial safety signals, this was increased to weekly
monitoring before the trial was ultimately halted.[3][4]

 Statistical Analysis: The study was designed under a Special Protocol Assessment (SPA)
with the FDA, indicating that the trial design and planned statistical analyses were deemed
acceptable to support a regulatory submission if the endpoints were met.[8]

Below is a workflow diagram illustrating the key stages from trial initiation to the eventual
discontinuation.
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Clinical Trial Workflow

Phase 3 TOZ-PD (NCT02453386)
Initiation & Enrollment

:

Patient Dosing
(Tozadenant vs. Placebo)

:

Routine Safety Monitoring
(Original Protocol)

:

Adverse Event Reporting:
Cases of Sepsis & Agranulocytosis Identified

Safety Signal

Emergency Response:
- New Enrollment Paused
- Monitoring Increased to Weekly

DSMB & FDA Consultation
& Further Data Analysis

Conclusion:
Weekly monitoring insufficient
to ensure patient safety

Decision Point

Final Action:
Clinical Program Discontinued
(Nov 2017)

Click to download full resolution via product page

Logical workflow of the Tozadenant Phase 3 trial discontinuation.
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Mechanism of Action and Signaling Pathway
How was Tozadenant supposed to work?

Tozadenant is a selective adenosine A2A receptor antagonist.[5][11][12] In the basal ganglia, a
brain region critical for motor control, A2A receptors are densely located on the striatopallidal
neurons of the "indirect” or "NoGo" motor pathway.[13][14][15]

In Parkinson's disease, the loss of dopamine leads to overactivity of this indirect pathway,
contributing to motor symptoms like bradykinesia and rigidity. The A2A receptors functionally
oppose the dopamine D2 receptors in this pathway.[13] By blocking A2A receptors, Tozadenant
was intended to reduce the inhibitory signaling of the "NoGo" pathway, thereby releasing the
"brake" on motor activity and potentially enhancing the effects of dopaminergic medications like

levodopa.[13]

The diagram below illustrates this proposed mechanism.

Simplified 'NoGo' Pathway in Parkinson's Disease

Tozadenant

Striatopallidal Neuron

Activates A2A Receptor
Adenosine (Excitatory) Stimulates
Increased 'NoGo

Pathway Activity
Inhibits Motion

Inhibits

D2 Receptor
(Inhibitory)

) Less Inhibition_
Dopamine }———-——"7"7"7

(Depleted in PD)

Click to download full resolution via product page

Tozadenant's intended mechanism of action on the indirect motor pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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